Methyl 2-(4-aminopyrimidin-2-yl)acetate
Description
Significance of the Pyrimidine (B1678525) Scaffold in Heterocyclic Synthesis
The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This structural unit is not only a synthetic curiosity but also a fundamental component of life itself, forming the basis for several essential biomolecules.
The pyrimidine scaffold is a ubiquitous feature in a multitude of natural products and biologically active compounds. Most notably, it is the core structure of the nucleobases uracil, thymine, and cytosine, which are fundamental building blocks of nucleic acids, DNA and RNA. Beyond its role in genetics, the pyrimidine motif is also present in thiamine (B1217682) (vitamin B1) and various alkaloids and antibiotics. This prevalence in nature has inspired chemists to utilize the pyrimidine ring as a central scaffold in the design and synthesis of novel therapeutic agents. A significant number of FDA-approved drugs incorporate this heterocycle, demonstrating its broad utility in medicinal chemistry.
Pyrimidine is an aromatic compound, adhering to Hückel's rule with a planar ring and 6 π-electrons delocalized across it. chemicalbook.com The presence of two electronegative nitrogen atoms, however, makes the ring electron-deficient, or π-deficient. mdpi.com This electronic feature significantly influences its reactivity. The electron deficiency facilitates nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atoms (positions 2, 4, and 6), while making electrophilic aromatic substitution more challenging compared to benzene (B151609). mdpi.com The nitrogen atoms also act as hydrogen bond acceptors and can be protonated, influencing the molecule's solubility and interaction with biological targets. google.com The aromaticity of the pyrimidine ring can be influenced by substituents; studies have shown that both electron-donating and electron-withdrawing groups can decrease the aromaticity of the ring system. chemicalbook.com
Overview of Methyl 2-(4-aminopyrimidin-2-yl)acetate as a Functionalized Pyrimidine Derivative
This compound (CAS No. 2092691-78-4) is a specific example of a polysubstituted pyrimidine. Its structure is characterized by an amino group at the 4-position and a methyl acetate (B1210297) group at the 2-position, making it a highly functionalized and versatile chemical entity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 2092691-78-4 |
| Molecular Formula | C₇H₉N₃O₂ |
| Molecular Weight | 167.17 g/mol |
| Predicted Boiling Point | 303.9 ± 22.0 °C |
| Predicted Density | 1.276 ± 0.06 g/cm³ |
Data sourced from predicted values.
The 2-aminopyrimidine (B69317) moiety is a well-established "privileged scaffold" in medicinal chemistry. chemicalbook.com This means that this particular structural framework is capable of binding to a variety of biological targets, enabling the development of diverse therapeutic agents. Derivatives of 2-aminopyrimidine are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. chemicalbook.comgoogle.com
This compound belongs to this important class of compounds. Its structure contains three key features for further synthetic elaboration:
The Amino Group (C4): A primary amine that can act as a nucleophile or be modified to form amides, sulfonamides, or other functional groups.
The Ester Group (C2): The methyl acetate side chain provides a reactive site for hydrolysis to the corresponding carboxylic acid, amidation, or other ester-based transformations.
This combination of functional groups makes it a distinct and valuable building block within the broader family of 2-aminopyrimidine analogues.
The primary research interest in this compound lies in its potential as a key synthetic intermediate for the construction of more complex, high-value molecules. Functionalized heterocyclic compounds are often not the final target themselves but are crucial building blocks in multi-step synthetic pathways.
The rationale for its investigation is rooted in the established importance of the 2-aminopyrimidine scaffold in drug discovery. For instance, numerous kinase inhibitors, a critical class of anticancer drugs, are based on this core structure. Patent literature reveals that novel amino pyrimidine derivatives are actively being investigated as inhibitors of enzymes like Bruton's tyrosine kinase (Btk), which play a role in various diseases. google.com
Therefore, the investigation into this compound is driven by its utility as a versatile precursor. The dual functionality of the amino and ester groups allows for sequential and site-selective reactions, enabling chemists to build molecular complexity and synthesize libraries of novel compounds for biological screening. Its role is to provide a reliable and functionalized core upon which more intricate structures, designed to interact with specific biological targets, can be assembled.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-aminopyrimidin-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)4-6-9-3-2-5(8)10-6/h2-3H,4H2,1H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLGBRHSYIVUFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=CC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of Methyl 2 4 Aminopyrimidin 2 Yl Acetate
Reactivity of the Pyrimidine (B1678525) Ring System
The pyrimidine core of Methyl 2-(4-aminopyrimidin-2-yl)acetate is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic characteristic significantly influences its susceptibility to attack by various reagents.
Electrophilic and Nucleophilic Aromatic Substitution Patterns
The pyrimidine ring is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the two nitrogen atoms, which withdraw electron density from the ring. However, the presence of the activating amino group at the C4 position can facilitate electrophilic attack, directing incoming electrophiles to the C5 position, which is ortho and para to the amino group and less deactivated.
Conversely, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions. In the case of this compound, the C4 position is already substituted with an amino group. However, should a suitable leaving group be present at the C2 or C6 positions in a related derivative, nucleophilic attack would be favored at these sites.
| Position on Pyrimidine Ring | Susceptibility to Electrophilic Attack | Susceptibility to Nucleophilic Attack | Rationale |
| C2 | Low | High | Electron-deficient due to adjacent nitrogen atoms. |
| C4 | Moderate (if unsubstituted) | High | Activated by the amino group for electrophilic attack (directing to C5), but also a prime site for nucleophilic attack if a leaving group is present. |
| C5 | High | Low | Electron density is highest at this position, especially with an activating group at C4. |
| C6 | Low | High | Electron-deficient due to the adjacent nitrogen atom. |
Protonation and Basicity Studies of the Pyrimidine Core
The pyrimidine ring contains two nitrogen atoms that can act as basic centers and undergo protonation. The basicity of these nitrogens is influenced by the electronic effects of the substituents on the ring. The amino group at C4 is a strong electron-donating group, which increases the electron density in the ring and enhances the basicity of the ring nitrogens. The methyl acetate (B1210297) group at C2, being electron-withdrawing, has the opposite effect.
Studies on similar aminopyrimidine systems suggest that the ring nitrogen at position 1 (N1) is the most basic site and is preferentially protonated. The pKa value for the protonation of the pyrimidine ring in related 4-aminopyrimidine (B60600) derivatives can be influenced by the nature of other substituents.
Transformations Involving the Amino Group at Position 4
The primary amino group at the C4 position is a key site of reactivity in this compound, participating in a variety of chemical transformations.
Acylation and Alkylation Reactions of the Amino Moiety
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to readily react with electrophiles such as acylating and alkylating agents.
Acylation: The amino group can be acylated using acyl halides, anhydrides, or carboxylic acids under appropriate conditions to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functional groups into the molecule.
Alkylation: Alkylation of the amino group can be achieved using alkyl halides or other alkylating agents. Depending on the reaction conditions and the stoichiometry of the reactants, mono-, di-, or even tri-alkylation can occur, leading to the formation of secondary, tertiary amines, or quaternary ammonium salts, respectively.
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl chloride | N-(2-(methoxycarbonylmethyl)pyrimidin-4-yl)acetamide |
| Mono-alkylation | Methyl iodide | Methyl 2-(4-(methylamino)pyrimidin-2-yl)acetate |
| Di-alkylation | Excess Methyl iodide | Methyl 2-(4-(dimethylamino)pyrimidin-2-yl)acetate |
Diazotization and Subsequent Transformations for Aryl Coupling
The primary aromatic amino group at the C4 position can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. This reaction forms a reactive diazonium salt intermediate.
These diazonium salts are valuable synthetic intermediates and can undergo a variety of subsequent reactions. One important transformation is the azo coupling reaction, where the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound (such as phenols or anilines) to form an azo compound, which are often colored and find applications as dyes.
Condensation Reactions with Carbonyl Compounds
The primary amino group of this compound can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones. This reaction typically involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule to form an imine, also known as a Schiff base.
The formation of the imine is a reversible reaction and is often carried out under conditions that favor the removal of water, such as azeotropic distillation. The resulting Schiff bases can be stable compounds or can be used as intermediates for further synthetic transformations.
| Carbonyl Compound | Product Type |
| Benzaldehyde | Schiff base (imine) |
| Acetone | Schiff base (imine) |
Reactions at the Acetate Moiety
The acetate group, consisting of an ester and an adjacent α-methylene group, is a versatile handle for a variety of chemical modifications. These transformations allow for the elongation and functionalization of the side chain, providing pathways to more complex molecules and fused heterocyclic systems.
Ester Hydrolysis and Transesterification
The ester functional group is susceptible to nucleophilic attack, with hydrolysis being a fundamental reaction. This process can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis : In the presence of a strong acid and an excess of water, the ester undergoes hydrolysis to yield 2-(4-aminopyrimidin-2-yl)acetic acid and methanol. This reaction is reversible and its equilibrium position is dictated by the concentration of reactants and products.
Base-Catalyzed Hydrolysis (Saponification) : Treatment with a base, such as sodium hydroxide, results in an irreversible reaction that produces the corresponding carboxylate salt (e.g., sodium 2-(4-aminopyrimidin-2-yl)acetate) and methanol. The reaction proceeds to completion because the carboxylate anion is resonance-stabilized and shows little affinity for the alcohol product.
Transesterification involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol would yield Ethyl 2-(4-aminopyrimidin-2-yl)acetate and methanol. This equilibrium-driven process is typically pushed toward the desired product by using the new alcohol as the solvent.
Amidation and Hydrazide Formation from the Ester Group
The ester group can be readily converted into amides and hydrazides through reactions with amines and hydrazine, respectively. These reactions are crucial for building more complex structures and for synthesizing precursors to various heterocyclic systems.
Amidation : Direct reaction with ammonia, primary, or secondary amines results in the formation of the corresponding amide, 2-(4-aminopyrimidin-2-yl)acetamide. This transformation typically requires heating and displaces the methoxy (B1213986) group of the ester with the amine nucleophile.
Hydrazide Formation : A particularly useful transformation is the reaction with hydrazine hydrate (N₂H₄·H₂O). This reaction converts the methyl ester into the corresponding acetohydrazide, 2-(4-aminopyrimidin-2-yl)acetohydrazide. This hydrazide is a key intermediate in the synthesis of various nitrogen-containing heterocycles like pyrazoles, triazines, and oxadiazoles. Research on analogous heterocyclic methyl esters demonstrates that this conversion is often efficient. For instance, methyl α-[(4-oxoquinazolin-2-yl)thio]acetate is converted to its corresponding hydrazide by refluxing with hydrazine hydrate in ethanol. Similarly, other pyrimidine-based esters react with hydrazine hydrate to yield hydrazides, which can subsequently undergo intramolecular cyclization.
| Starting Ester | Reagent | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Methyl α-(4-oxoquinazolin-2-yl)thio]acetate | Hydrazine hydrate (99.5%) | Absolute Ethanol | Reflux, 12 h | α-[4-oxoquinazolin-2-yl)thio]Acetohydrazide | |
| Methyl (2-methylsulfanyl-6-phenyl-4-thioxopyrimidin-3(4H)-yl)acetate | Hydrazine hydrate | 1-Butanol | Room Temperature | Corresponding Hydrazide |
Modifications of the α-Methylene Group (e.g., halogenation, oxidation)
The α-methylene group (the CH₂ between the pyrimidine ring and the carbonyl group) is activated by both adjacent functionalities, making it susceptible to deprotonation and subsequent electrophilic substitution.
Halogenation : Direct halogenation of the α-carbon of esters can be challenging. However, the corresponding carboxylic acid (obtained via hydrolysis) can be effectively α-halogenated via the Hell-Volhardt-Zelinski reaction. This method involves treating the carboxylic acid with bromine (Br₂) or chlorine (Cl₂) in the presence of a catalytic amount of phosphorus trihalide (PBr₃ or PCl₃). The reaction proceeds through the formation of an acyl halide intermediate, which more readily forms an enol that subsequently attacks the halogen.
More modern approaches enable the direct asymmetric α-halogenation of esters. For example, asymmetric α-chlorination of activated aryl acetic acid esters has been achieved with high enantioselectivity using chiral isothiourea organocatalysts. This reaction proceeds under base-free conditions through the in-situ formation of a chiral C1 ammonium enolate, which is then trapped by an electrophilic chlorine source. While this has not been specifically reported for this compound, it represents a viable pathway for introducing chirality at the α-position.
Oxidation : While less common, oxidation of the α-methylene group to a carbonyl group would yield a highly reactive α-ketoester. This transformation would provide a valuable intermediate for synthesizing various fused heterocyclic systems through condensation reactions.
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing synthetic pathways to novel compounds.
Reaction Pathway Elucidation and Intermediate Characterization
Many transformations of this compound involve intramolecular cyclization, where the side chain reacts with the pyrimidine ring. These reactions often proceed via detectable intermediates.
A common pathway involves the initial modification of the acetate side chain to introduce a second electrophilic or nucleophilic center, followed by cyclization. For example, after conversion to its corresponding β-ketoester, the side chain can undergo intramolecular condensation with the 4-amino group to form fused pyrimido[1,2-a]pyrimidine systems.
Alternatively, reaction of the 4-amino group and the adjacent ring nitrogen with an α-halocarbonyl compound (which could be derived from the acetate moiety via halogenation and reduction) leads to the formation of fused imidazo[1,2-a]pyrimidines. Studies on the reaction of 2-aminopyrimidines with α-bromocarbonyl compounds have shown that the reaction proceeds through the formation of an imidazo[1,2-a]pyrimidin-1-ium salt intermediate. This intermediate can then be isolated or undergo further transformations, such as a Dimroth-type rearrangement, leading to substituted 2-aminoimidazoles. The characterization of such intermediates is key to elucidating the reaction pathway.
Role of Catalysts and Reagents in Stereochemical and Regioselective Outcomes
Catalysts and reagents play a pivotal role in directing the outcome of reactions, particularly in controlling regioselectivity and stereoselectivity.
Regioselectivity : The pyrimidine ring has multiple reactive sites. The principles of regioselectivity are well-documented in nucleophilic aromatic substitution (SNAr) reactions of substituted pyrimidines. For instance, in 2,4-dichloropyrimidines, the C4 position is generally more susceptible to nucleophilic attack than the C2 position. However, this selectivity is highly sensitive to the electronic properties of other substituents on the ring. An electron-donating group at the C6 position can reverse this selectivity, favoring attack at the C2 position. Palladium catalysts have been developed for the highly regioselective amination and arylation of dichloropyrimidines, strongly favoring substitution at the C4 position. These principles are fundamental to predicting the reactivity of the pyrimidine core in this compound during intermolecular reactions.
Stereoselectivity : Introducing stereocenters in a controlled manner is a central goal of modern synthesis. In the context of modifying the acetate side chain, catalysts are essential. As mentioned, chiral isothiourea catalysts can facilitate highly enantioselective α-chlorination of activated esters. This proceeds by creating a defined chiral environment around the enolate intermediate. Furthermore, biocatalysts like aldolases can be used for the stereoselective formation of C-C bonds, allowing for the construction of chiral side chains on pyrimidine bases with high diastereoselectivity.
| Reaction Type | Catalyst/Reagent | Role | Outcome | Reference |
|---|---|---|---|---|
| Asymmetric α-Chlorination | Chiral Isothiourea | Organocatalyst | High Enantioselectivity (up to 99:1 e.r.) | |
| C-C Bond Formation (Aldol) | DHAP-dependent Aldolases | Biocatalyst | High Diastereoselectivity | |
| Amination of Dichloropyrimidines | Palladium Complexes | Metal Catalyst | High Regioselectivity for C4 position | |
| Arylation of Thioethers | Palladium/Copper | Co-catalysis | Regioselective Liebeskind–Srogl coupling |
Advanced Spectroscopic and Structural Characterization of Methyl 2 4 Aminopyrimidin 2 Yl Acetate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei in a magnetic field, the precise arrangement and connectivity of atoms can be determined.
Elucidation of Proton and Carbon Environments (¹H, ¹³C NMR)
Proton (¹H) and Carbon-13 (¹³C) NMR spectra reveal the distinct electronic environments of the hydrogen and carbon atoms within Methyl 2-(4-aminopyrimidin-2-yl)acetate.
The ¹H NMR spectrum is expected to show five distinct signals corresponding to the different sets of protons. The protons on the pyrimidine (B1678525) ring (H-5 and H-6) typically appear as doublets in the aromatic region (δ 6.5-8.5 ppm) due to coupling with each other. libretexts.orgresearchgate.net The amino (-NH₂) protons usually present as a broad singlet, with a chemical shift that can vary depending on solvent and concentration (δ 5.0-5.3 ppm). ijirset.comsemanticscholar.org The methylene (B1212753) (-CH₂-) protons adjacent to both the pyrimidine ring and the ester group are expected to be a sharp singlet, deshielded by these electron-withdrawing groups. The methyl (-OCH₃) protons of the ester group will also appear as a singlet, typically in the δ 3.6-3.8 ppm range. researchgate.netlibretexts.org
The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum for this compound would display seven unique carbon signals. The carbonyl carbon (C=O) of the ester is the most deshielded, appearing significantly downfield (δ 165-175 ppm). libretexts.orglibretexts.org The carbons of the pyrimidine ring (C-2, C-4, C-5, C-6) resonate in the aromatic region (δ 110-165 ppm). nih.govnih.gov The methylene carbon (-CH₂-) and the methoxy (B1213986) carbon (-OCH₃) will appear at higher field, with the methoxy carbon typically around δ 50-55 ppm and the methylene carbon slightly more downfield due to its proximity to the aromatic ring. libretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H NMR | ¹³C NMR |
|---|---|---|
| Predicted δ (ppm), Multiplicity | Predicted δ (ppm) | |
| Pyrimidine C-2 | - | ~163 |
| Pyrimidine C-4 | - | ~160 |
| Pyrimidine C-5 | ~6.6 (d) | ~110 |
| Pyrimidine C-6 | ~8.2 (d) | ~158 |
| Methylene (-CH₂-) | ~3.8 (s) | ~45 |
| Carbonyl (C=O) | - | ~170 |
| Methoxy (-OCH₃) | ~3.7 (s) | ~52 |
| Amino (-NH₂) | ~5.5 (br s) | - |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values may vary based on solvent and experimental conditions. (d = doublet, s = singlet, br s = broad singlet).
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Analysis
Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms, confirming the assignments made from 1D spectra. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, a key cross-peak in the COSY spectrum would appear between the signals for the H-5 and H-6 protons, confirming their adjacent positions on the pyrimidine ring. researchgate.net
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly bonded to (one-bond C-H correlation). youtube.com It would be used to definitively link the proton signals to their corresponding carbon atoms, for instance, connecting the methylene proton singlet to the methylene carbon signal and the pyrimidine proton doublets to their respective ring carbons. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. youtube.com This is arguably the most powerful tool for assembling the molecular structure from its constituent parts. Key HMBC correlations would include:
The methylene (-CH₂-) protons showing a correlation to the C-2 carbon of the pyrimidine ring and the carbonyl (C=O) carbon of the ester group.
The methoxy (-OCH₃) protons showing a correlation to the carbonyl (C=O) carbon.
The H-5 and H-6 pyrimidine protons showing correlations to other carbons within the ring, confirming the substitution pattern. researchgate.netresearchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, a molecule is ionized and often breaks apart into characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint. For this compound (molecular weight: 167.17 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 167.
Common fragmentation pathways for this structure would likely involve the ester functional group and the pyrimidine ring. libretexts.orgchemguide.co.uk
Loss of a methoxy radical (•OCH₃): Cleavage of the O-CH₃ bond would result in an acylium ion fragment at m/z 136 (M - 31). libretexts.org
Loss of the methoxycarbonyl radical (•COOCH₃): Cleavage of the bond between the methylene group and the ester would produce a fragment at m/z 108 (M - 59).
Alpha-cleavage: Cleavage of the C-C bond adjacent to the pyrimidine ring could occur.
Ring Fragmentation: The stable pyrimidine ring may undergo characteristic fragmentation, often involving the loss of small molecules like HCN (m/z 27). nih.gov
Analysis of these fragments allows for the confirmation of the different structural units within the molecule. researchgate.net
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or more decimal places). nih.govnih.gov This precision allows for the determination of the exact elemental composition of the molecule and its fragments, distinguishing it from other compounds that may have the same nominal mass. nih.gov For this compound, the expected molecular formula is C₇H₉N₃O₂. HRMS would confirm this by measuring a mass that is extremely close to the calculated exact mass of 167.0695.
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₉N₃O₂ |
| Nominal Mass | 167 |
| Calculated Exact Mass | 167.06947 |
| Expected Ion ([M+H]⁺) | 168.07730 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups. The IR spectrum of this compound would exhibit several characteristic absorption bands. chemicalbook.comnist.govchemicalbook.com
N-H Stretching: The primary amine (-NH₂) group will typically show two distinct, sharp to medium bands in the region of 3450-3300 cm⁻¹. ijirset.com
C-H Stretching: Aromatic C-H stretching from the pyrimidine ring is expected above 3000 cm⁻¹, while aliphatic C-H stretching from the -CH₂- and -OCH₃ groups will appear just below 3000 cm⁻¹.
C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the range of 1750-1735 cm⁻¹. researchgate.net
C=N and C=C Stretching: The vibrations of the pyrimidine ring will produce a series of bands in the 1650-1500 cm⁻¹ region. ijirset.com
N-H Bending: The in-plane bending of the N-H bonds of the primary amine typically appears around 1650-1580 cm⁻¹. ijirset.com
C-O Stretching: The C-O single bond stretches of the ester group will result in two bands, one for the C-O bond adjacent to the carbonyl (around 1300-1200 cm⁻¹) and another for the O-CH₃ bond (around 1150-1000 cm⁻¹).
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (-NH₂) | N-H Stretch | 3450-3300 (two bands) |
| Primary Amine (-NH₂) | N-H Bend | 1650-1580 |
| Ester (C=O) | C=O Stretch | 1750-1735 |
| Ester (C-O) | C-O Stretch | 1300-1000 |
| Pyrimidine Ring | C=C, C=N Stretch | 1650-1500 |
| Aromatic C-H | C-H Stretch | >3000 |
| Aliphatic C-H | C-H Stretch | <3000 |
Identification of Key Functional Group Vibrations (Amino, Carbonyl, Pyrimidine Ring Modes)
The infrared (IR) spectrum of this compound is characterized by distinct vibrational modes corresponding to its primary functional groups: the amino group (-NH₂), the ester carbonyl group (C=O), and the pyrimidine ring. Analysis of these key vibrations provides valuable structural information.
Amino Group Vibrations: The amino group typically exhibits characteristic stretching and bending vibrations. Primary amines (R-NH₂) show two N-H stretching bands in the region of 3300 to 3500 cm⁻¹: an asymmetric and a symmetric stretching mode. openstax.org These bands are generally sharper and less intense than the O-H bands of alcohols. openstax.org Additionally, a scissoring (bending) vibration for the amino group is expected to appear in the range of 1590-1650 cm⁻¹.
Carbonyl Group Vibrations: The ester functional group contains a carbonyl (C=O) bond and two C-O single bonds, leading to prominent IR absorptions. spectroscopyonline.com The C=O stretching vibration in aliphatic esters is typically strong and appears in the range of 1735-1750 cm⁻¹. orgchemboulder.com This is at a higher frequency compared to saturated ketones (1715 cm⁻¹) because the electron-withdrawing effect of the second oxygen atom strengthens the carbonyl double bond. quora.compressbooks.pub The C-O stretching vibrations of the ester group are also significant, appearing as two or more strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. spectroscopyonline.comorgchemboulder.com For acetate (B1210297) esters specifically, a unique and intense C-C-O stretch is often observed around 1240 cm⁻¹. spectroscopyonline.com
Pyrimidine Ring Modes: The pyrimidine ring, as an aromatic heterocycle, displays several characteristic vibrational modes. These include C-H stretching vibrations, which for aromatic rings typically occur between 3000 and 3100 cm⁻¹. vscht.cz Carbon-carbon stretching vibrations within the aromatic ring give rise to bands in the 1400-1600 cm⁻¹ region. vscht.cz The presence of nitrogen atoms in the ring influences the vibrational frequencies. Hydrogen bonding to the ring nitrogens can cause shifts to higher energy in certain normal modes. nih.gov
The expected key IR absorptions for this compound are summarized in the table below.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium, Sharp |
| N-H Scissoring (Bend) | 1590 - 1650 | Medium to Strong | |
| Carbonyl (Ester, C=O) | C=O Stretch | 1735 - 1750 | Strong |
| C-O Stretch | 1000 - 1300 | Strong (two or more bands) | |
| Pyrimidine Ring | Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |
| C=C and C=N Ring Stretch | 1400 - 1600 | Medium to Strong |
X-ray Crystallography and Solid-State Analysis (if applicable for derivatives)
Determination of Molecular Geometry and Conformation
X-ray crystallography allows for the precise determination of bond lengths, bond angles, and torsion angles, defining the molecule's three-dimensional structure. In pyrimidine derivatives, the heterocyclic ring is typically planar. nih.govacs.org The geometry of the exocyclic groups, such as the amino and acetate moieties, is of particular interest.
Analysis of Intermolecular Interactions and Crystal Packing
The solid-state structure of aminopyrimidine derivatives is heavily influenced by a network of intermolecular interactions, primarily hydrogen bonds. The amino group and the pyrimidine ring nitrogens are key participants in these interactions. The amino groups act as hydrogen bond donors, while the ring nitrogen atoms and the carbonyl oxygen of the ester group act as hydrogen bond acceptors. nih.govrsc.org
In addition to hydrogen bonding, parallel offset π-π stacking interactions between pyrimidine rings can further stabilize the crystal packing. nih.govacs.org The analysis of Hirshfeld surfaces and 2D fingerprint plots is a powerful tool for visualizing and quantifying these various intermolecular contacts within the crystal lattice. nih.govacs.org For this compound, one would anticipate a crystal structure dominated by N-H···N and N-H···O hydrogen bonds, potentially forming centrosymmetric dimers or catemeric chains, which are further stabilized by π-π stacking of the pyrimidine rings.
Theoretical and Computational Studies of Methyl 2 4 Aminopyrimidin 2 Yl Acetate
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule from a computational perspective. These methods provide deep insights into the molecule's structure, stability, and reactivity.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For a molecule like Methyl 2-(4-aminopyrimidin-2-yl)acetate, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), would be employed to find this lowest energy conformation. The output of this analysis includes precise data on bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometrical Parameters (Note: This table is illustrative of typical data obtained from DFT calculations and is not based on actual published results for this compound.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | N1-C2 | 1.34 |
| C4-N5 | 1.35 | |
| C=O | 1.21 | |
| Bond Angle (°) | C2-N3-C4 | 116.0 |
| N1-C6-N5 | 125.0 | |
| O-C-CH2 | 110.0 |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap indicates greater stability and lower reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Data (Note: This table presents typical parameters derived from FMO analysis and is not based on actual published results for this compound.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Electrostatic Potential Surface Mapping
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution across a molecule. It illustrates the electrostatic potential on the electron density surface, helping to identify regions that are electron-rich or electron-poor. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack.
Typically, MEP maps use a color scale:
Red: Indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack.
Blue: Indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack.
Green: Represents areas with neutral or near-zero potential.
For this compound, one would expect negative potential (red) around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atoms of the acetate (B1210297) group due to their lone pairs of electrons. Positive potential (blue) would likely be found around the hydrogen atoms, particularly the amino group hydrogens.
Reaction Mechanism Predictions and Energetics
Computational chemistry also allows for the modeling of chemical reactions, providing insights into the pathways and energy changes involved.
Transition State Characterization and Reaction Pathway Modeling
To understand how a molecule is formed or how it transforms, chemists model the entire reaction pathway. This involves identifying all reactants, intermediates, transition states, and products. A transition state is the highest energy point along the reaction coordinate, representing the barrier that must be overcome for the reaction to proceed.
Computational methods are used to locate and characterize the geometry and energy of these transition states. This modeling provides a step-by-step view of how bonds are broken and formed during a chemical reaction, which is often difficult to observe experimentally.
Energy Profile Calculations for Synthetic and Transformation Steps
Once the stationary points (reactants, intermediates, transition states, products) on a reaction pathway are identified, their relative energies can be calculated. These energies are then plotted on a reaction coordinate diagram to create an energy profile. This profile visually represents the thermodynamics and kinetics of the reaction, showing whether each step is exothermic or endothermic and detailing the activation energy required for each transition state. Such calculations are crucial for optimizing synthetic routes and understanding the feasibility of chemical transformations.
Theoretical Predictions of Molecular Parameters
Theoretical and computational chemistry offer profound insights into the intrinsic properties of molecules, circumventing the need for empirical observation for the prediction of certain characteristics. For this compound, while specific computational studies are not extensively available in the public domain, a robust understanding of its molecular parameters can be extrapolated from studies on structurally analogous compounds, particularly those containing the aminopyrimidine nucleus. Density Functional Theory (DFT) is a cornerstone of these computational investigations, providing a framework for predicting molecular geometries, electronic properties, and spectroscopic signatures with a high degree of accuracy. jchemrev.comjchemrev.com
Dipole Moments and Polarizability
The dipole moment of a molecule is a critical determinant of its interaction with electric fields and its solubility in polar solvents. In pyrimidine derivatives, the magnitude and direction of the dipole moment are significantly influenced by the nature and position of substituents on the ring. For instance, in push-pull systems like 4-aminobiphenyl-2-pyrimidine derivatives, a substantial dipole moment is observed, which increases significantly in the excited state, indicating a charge-transfer character. nih.gov For this compound, the electron-donating amino group at the 4-position and the electron-withdrawing acetate group at the 2-position would be expected to create a notable ground-state dipole moment.
A representative example of calculated dipole moments for a related push-pull pyrimidine derivative is presented below.
| Compound | State | Calculated Dipole Moment (Debye) |
| D1 (A 4-aminobiphenyl-2-pyrimidine derivative) | Ground State (S₀) | 6 D |
| D1 (A 4-aminobiphenyl-2-pyrimidine derivative) | Excited State (S₁) | 36 D |
| D2 (A 4-aminobiphenyl-2-pyrimidine derivative) | Ground State (S₀) | 3 D |
| D2 (A 4-aminobiphenyl-2-pyrimidine derivative) | Excited State (S₁) | 32 D |
| Data sourced from a study on 4-aminobiphenyl-2-pyrimidine push–pull systems. nih.gov |
Vibrational Frequency Calculations and Spectroscopic Correlation
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. q-chem.com Theoretical vibrational frequency calculations are instrumental in assigning the observed spectral bands to specific molecular motions. nih.gov These calculations are typically performed using DFT methods, which, after scaling, show excellent agreement with experimental data. nih.gov
For a molecule like this compound, the vibrational spectrum would be rich with characteristic modes. Key vibrations would include the N-H stretching and bending modes of the amino group, C=O stretching of the ester, C-O stretching, and various C-H and C-N stretching and bending vibrations within the pyrimidine ring. A detailed vibrational analysis of the related compound 4-amino pyrazolo (3,4-d) pyrimidine, performed using DFT, provides a valuable reference for the expected vibrational modes. nih.gov
Below is a table of selected theoretical and experimental vibrational frequencies for the analogous compound 4-amino pyrazolo (3,4-d) pyrimidine.
| Vibrational Mode | Theoretical Frequency (cm⁻¹) | Experimental FT-IR Frequency (cm⁻¹) | Experimental FT-Raman Frequency (cm⁻¹) |
| N-H asymmetric stretching | 3570 | 3571 | - |
| N-H symmetric stretching | 3450 | 3450 | 3451 |
| C-H stretching (pyrimidine) | 3080 | 3080 | 3081 |
| C=N stretching (pyrimidine) | 1640 | 1640 | 1641 |
| N-H scissoring | 1580 | 1580 | 1581 |
| C-N stretching | 1320 | 1320 | 1321 |
| Ring breathing | 1010 | 1010 | 1011 |
| Data adapted from a study on 4-amino pyrazolo (3,4-d) pyrimidine. nih.gov |
Chemical Reactivity Descriptors (e.g., Fukui functions)
Chemical reactivity descriptors, derived from conceptual DFT, are powerful tools for predicting the reactive behavior of molecules. wikipedia.org The Fukui function, for instance, identifies the sites within a molecule that are most susceptible to nucleophilic or electrophilic attack by quantifying the change in electron density as an electron is added or removed. wikipedia.orgscm.com Maxima in the Fukui function indicate regions of high reactivity. nih.gov
For this compound, the Fukui functions would likely indicate that the nitrogen atoms of the pyrimidine ring are susceptible to electrophilic attack, while the carbon atoms of the ring, particularly those adjacent to the nitrogen atoms, would be prone to nucleophilic attack. wikipedia.org The amino group would also influence the reactivity, enhancing the electron density of the ring and directing electrophilic substitution. wikipedia.org A computational study on 5-(hydroxymethyl) pyrimidine has demonstrated the utility of Fukui functions in analyzing the reactivity of pyrimidine derivatives. africanjournalofbiomedicalresearch.com
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and intermolecular interactions of this compound are pivotal in determining its crystal packing and macroscopic properties. Computational methods are invaluable for exploring the conformational landscape and characterizing the non-covalent forces at play.
Hydrogen Bonding Networks
Hydrogen bonding is a dominant intermolecular force in molecules containing hydrogen bond donors (like the amino group) and acceptors (like the pyrimidine ring nitrogens and the ester carbonyl group). rsc.org In the solid state, this compound is expected to form extensive hydrogen bonding networks. The amino group can act as a hydrogen bond donor to the nitrogen atoms of the pyrimidine ring of neighboring molecules, a common motif in aminopyrimidine structures. mdpi.comrsc.org Additionally, the carbonyl oxygen of the acetate group can serve as a hydrogen bond acceptor. These interactions play a crucial role in stabilizing the crystal lattice. nih.gov Studies on silylated 2-aminopyrimidines have highlighted the consistent formation of intermolecular N–H···N bridges, which dictate the solid-state structures of these compounds. mdpi.com
Methyl 2 4 Aminopyrimidin 2 Yl Acetate As a Building Block in Complex Organic Synthesis
Synthesis of Fused Heterocyclic Systems
The unique arrangement of functional groups in methyl 2-(4-aminopyrimidin-2-yl)acetate makes it an ideal substrate for synthesizing fused pyrimidine (B1678525) systems. The 4-amino group can act as a nucleophile, while the adjacent active methylene (B1212753) group on the side chain can be functionalized to participate in cyclization, leading to the formation of five- or six-membered rings fused to the parent pyrimidine core.
Pyrrolo-, Pyrido-, and Pyrazolo-pyrimidines
The synthesis of fused heterocycles such as pyrrolo[2,3-d]pyrimidines, pyrido[2,3-d]pyrimidines, and pyrazolo[3,4-d]pyrimidines often relies on the cyclization of appropriately substituted pyrimidine precursors. nih.govgoogle.comgoogle.com this compound provides a direct route to such systems. The general strategy involves a condensation reaction between the 4-amino group and a suitable reagent that also reacts with the α-carbon of the acetate (B1210297) group to facilitate ring closure.
For the synthesis of pyrrolo[2,3-d]pyrimidines , a common method involves reaction with α-haloketones or related synthons. The reaction sequence typically begins with the alkylation of the active methylene group, followed by an intramolecular condensation involving the 4-amino group to form the fused pyrrole (B145914) ring. mdpi.comresearchgate.net
Pyridopyrimidines can be synthesized through a Michael addition reaction. The active methylene group of the acetate can react with α,β-unsaturated carbonyl compounds, followed by intramolecular cyclization and aromatization to yield the pyridopyrimidine core. nih.gov 2-aminopyrimidines are also utilized as starting materials for creating various fused heterocycles, including pyridopyrimidines. mdpi.com
The construction of pyrazolo[3,4-d]pyrimidines from this precursor is less direct but theoretically achievable through multistep synthesis. This scaffold is a known isostere of the adenine (B156593) ring of ATP, making it a privileged structure for the development of kinase inhibitors. rsc.org
Below is a table summarizing potential cyclization reactions using this compound to form various fused systems.
| Reagent Class | Fused System Formed | General Reaction Conditions |
| α-Haloketones (e.g., Chloroacetone) | Pyrrolo[2,3-d]pyrimidine | Base-catalyzed condensation |
| 1,3-Dicarbonyl compounds (e.g., Acetylacetone) | Pyrido[2,3-d]pyrimidine | Acid or base-catalyzed condensation (e.g., Friedländer synthesis) |
| α,β-Unsaturated Nitriles (e.g., Malononitrile) | Pyrido[2,3-d]pyrimidine | Michael addition followed by cyclization |
This table presents plausible synthetic pathways based on established cyclocondensation principles.
Pteridine (B1203161) Derivatives
Pteridines, composed of fused pyrimidine and pyrazine (B50134) rings, are a class of compounds with immense biological significance, forming the core of vital cofactors like folic acid. researchgate.net The standard approach to pteridine synthesis is the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. nih.gov
This compound can be readily converted into the necessary 4,5-diaminopyrimidine intermediate. This transformation is typically achieved in a two-step process:
Nitrosation: Reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) introduces a nitroso group at the electron-rich C5 position of the pyrimidine ring.
Reduction: The nitroso group is then reduced to a primary amine, commonly using a reducing agent like sodium dithionite (B78146) or catalytic hydrogenation, to yield methyl 2-(4,5-diaminopyrimidin-2-yl)acetate.
This key intermediate can then undergo a cyclocondensation reaction with various 1,2-dicarbonyl compounds to afford a diverse range of 2-substituted pteridines, as detailed in the following table.
| 1,2-Dicarbonyl Reagent | Resulting Pteridine Derivative (Substituent at C6/C7) |
| Glyoxal | Unsubstituted at C6 and C7 |
| Biacetyl (2,3-Butanedione) | 6,7-Dimethylpteridine |
| Benzil | 6,7-Diphenylpteridine |
| Acenaphthenequinone | Acenaphtho[1,2-g]pteridine derivative |
This table illustrates the versatility of the 4,5-diaminopyrimidine intermediate derived from the title compound in pteridine synthesis. nih.gov
Quinoxaline (B1680401) and Other Condensed Heterocyclic Systems
The synthesis of quinoxalines classically involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. lookchem.commdpi.com A direct synthesis of a quinoxaline ring fused to the pyrimidine core of this compound is not a conventional transformation, as it would necessitate the construction of a benzene (B151609) ring.
However, the term "condensed heterocyclic systems" can encompass other structures. For instance, reaction pathways leading to pyridopyrimidines, as discussed in section 6.1.1, represent the formation of a condensed system. nih.gov Furthermore, intramolecular cyclization of derivatives of the starting material can lead to other bicyclic systems. If the acetate side chain is elongated and appropriately functionalized, it could potentially cyclize with the amino group to form rings of varying sizes fused to the pyrimidine core. rsc.org
Precursor for Advanced Organic Probes and Ligands
The structural features of this compound make it an attractive scaffold for developing more elaborate molecules designed for specific functions, such as probing biological systems or coordinating with metal ions in material science applications.
Development of Chemical Probes for Biological Systems
A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as an enzyme or receptor, thereby enabling the study of its function. nih.gov The 2-aminopyrimidine (B69317) motif is a well-established pharmacophore found in numerous clinically approved drugs, particularly kinase inhibitors like Imatinib. mdpi.com Fused pyrimidine systems, such as pyrazolopyrimidines and pyrrolopyrimidines, are also privileged scaffolds in the design of inhibitors for various kinases, including Aurora kinases and Focal Adhesion Kinase (FAK). rsc.orgnih.govnih.gov
This compound serves as an excellent starting point for generating libraries of potential kinase inhibitors. The acetate group provides a convenient chemical handle for modification via amide coupling or other reactions to introduce diverse functional groups, which can be tailored to interact with the ATP-binding site of a target kinase.
Additionally, pyrimidine derivatives can be functionalized with fluorophores to create fluorescent probes. mdpi.com These probes are invaluable tools for visualizing biological processes and quantifying receptor binding through fluorescence-based techniques. The amino group or the acetate side chain of the title compound could be derivatized to attach a fluorescent tag, yielding a probe for biological imaging or binding assays.
| Target Class | Relevant Scaffold | Role of this compound |
| Protein Kinases | 2-Aminopyrimidines, Pyrrolopyrimidines | Precursor for core scaffold; acetate group for derivatization |
| Sigma (σ) Receptors | Functionalized heterocycles | Starting material for building ligands with fluorescent tags |
| Cellular Imaging | Fluorescently-tagged heterocycles | Scaffold for attachment of fluorophores |
Synthesis of Complex Ligands for Material Science Applications
In material science, there is significant interest in designing organic ligands for the construction of Metal-Organic Frameworks (MOFs). acs.org MOFs are porous, crystalline materials built from metal ions or clusters linked together by organic molecules. These materials have potential applications in gas storage, separation, and catalysis. google.com
The suitability of a ligand for MOF synthesis depends on its ability to coordinate to metal centers through multiple binding sites. Pyrimidine-containing carboxylates have been successfully employed as ligands to create novel MOFs. acs.orgmdpi.comrsc.org The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group can all participate in metal coordination.
This compound can be readily converted into a potent ligand for MOF synthesis through the simple hydrolysis of its methyl ester to the corresponding carboxylic acid, namely 2-(4-aminopyrimidin-2-yl)acetic acid . This resulting molecule possesses multiple coordination sites:
The two nitrogen atoms of the pyrimidine ring.
The two oxygen atoms of the carboxylate group.
The 4-amino group, which can also participate in coordination or form hydrogen bonds within the framework.
The use of such multitopic pyrimidine-based ligands can lead to the formation of MOFs with complex topologies and potentially enhanced functional properties, such as selective gas sorption. acs.orggoogle.com
Strategies for Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis aims to create structurally diverse and complex small molecules, often inspired by natural products, to explore novel areas of chemical space and identify new biologically active compounds. "this compound" serves as an excellent starting point for DOS due to its two distinct points of diversification.
Generating Libraries of Functionalized Pyrimidine Scaffolds
The generation of libraries based on the pyrimidine scaffold is a key strategy in drug discovery, given the prevalence of this heterocycle in a wide range of pharmaceuticals. "this compound" provides a robust platform for creating such libraries. The primary amino group at the C4 position and the ester functionality at the C2 position are amenable to a wide array of chemical transformations, allowing for the systematic introduction of diverse substituents.
One common approach involves the derivatization of the 4-amino group through reactions such as acylation, sulfonylation, and reductive amination. These reactions can be performed in a parallel synthesis format to rapidly generate a large number of analogs. For instance, a library of amides can be synthesized by reacting "this compound" with a diverse set of carboxylic acids or their activated derivatives.
Simultaneously, the methyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to produce a library of amides. Alternatively, the ester can be reduced to an alcohol, which can be further functionalized through etherification or esterification reactions. The combination of these transformations at both the C4 and C2 positions allows for the exponential growth of the library size and structural diversity.
A hypothetical reaction scheme illustrating the generation of a functionalized pyrimidine library starting from "this compound" is presented below:
| Step | Reaction | Reagents | Resulting Functional Group |
| 1a | Acylation of 4-amino group | Diverse Carboxylic Acids/Acid Chlorides | Amide |
| 1b | Sulfonylation of 4-amino group | Diverse Sulfonyl Chlorides | Sulfonamide |
| 2a | Hydrolysis of methyl ester | LiOH, NaOH, or acid | Carboxylic Acid |
| 2b | Amide coupling of resulting acid | Diverse Amines, Coupling Agents (e.g., HATU, EDC) | Amide |
| 2c | Reduction of methyl ester | LiAlH4, DIBAL-H | Primary Alcohol |
| 2d | Etherification of resulting alcohol | Alkyl Halides, Base | Ether |
This multi-directional approach to functionalization is a hallmark of successful diversity-oriented synthesis.
Combinatorial Chemistry Approaches
Combinatorial chemistry provides a powerful set of tools for the rapid synthesis of large, systematically organized libraries of compounds. "this compound" is an ideal building block for such approaches, particularly in solid-phase and solution-phase parallel synthesis.
In a solid-phase synthesis strategy, the building block can be immobilized on a resin, typically through the acetate moiety after its conversion to a carboxylic acid. This allows for the subsequent reactions on the 4-amino group to be carried out in a high-throughput manner with easy purification, as excess reagents and byproducts can be simply washed away. After the desired modifications on the amino group are completed, the final product can be cleaved from the resin.
The following table outlines a potential solid-phase combinatorial synthesis workflow:
| Step | Procedure | Description |
| 1 | Immobilization | The carboxylic acid derivative of "this compound" is attached to a solid support (e.g., Wang resin). |
| 2 | Parallel Acylation | The resin-bound compound is distributed into multiple reaction vessels, and a different acylating agent is added to each. |
| 3 | Pooling and Splitting (for split-and-pool synthesis) | For even greater diversity, resins from different reactions can be pooled and then re-distributed for a subsequent round of reactions with a new set of building blocks. |
| 4 | Cleavage | The final products are cleaved from the solid support using an appropriate reagent (e.g., trifluoroacetic acid). |
| 5 | Purification and Analysis | The resulting library of compounds is purified and characterized. |
Solution-phase parallel synthesis offers an alternative where the reactions are carried out in multi-well plates. While purification can be more challenging than in solid-phase synthesis, modern techniques such as automated chromatography have made this a viable and efficient approach. The bifunctional nature of "this compound" allows for a "two-dimensional" combinatorial library synthesis in solution, where variations at both the amino and acetate groups are introduced systematically across the plate.
The strategic application of "this compound" in diversity-oriented and combinatorial synthesis provides a powerful engine for the discovery of novel chemical entities with potential therapeutic applications. The flexibility and reactivity of this building block make it a valuable asset in the construction of diverse and complex molecular libraries.
Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Methodologies
The synthesis of pyrimidine (B1678525) derivatives has historically involved methods that may utilize harsh reagents and generate significant waste. powertechjournal.com A primary direction for future research will be the development of green and sustainable synthetic routes to Methyl 2-(4-aminopyrimidin-2-yl)acetate. This involves exploring methodologies that align with the principles of green chemistry, such as atom economy, use of renewable feedstocks, and avoidance of hazardous solvents. powertechjournal.combenthamdirect.comnih.gov
Key areas of investigation will likely include:
Multicomponent Reactions (MCRs): Designing one-pot syntheses where three or more reactants combine to form the target molecule can significantly improve efficiency and reduce waste. acs.orgmdpi.com Research into novel MCRs that can construct the substituted pyrimidine core in a single, efficient step is a promising avenue.
Advanced Catalysis: The use of metal-free, heterogeneous, and reusable catalysts can enhance reaction efficiency and sustainability. powertechjournal.com Future work could focus on identifying or designing specific catalysts that are highly selective for the synthesis of this particular pyrimidine structure. Iridium-catalyzed multicomponent synthesis from amidines and alcohols represents one such advanced protocol that offers high regioselectivity. acs.org
Energy-Efficient Techniques: The application of microwave irradiation and ultrasound-assisted synthesis are energy-efficient alternatives to conventional heating. powertechjournal.com These techniques can often reduce reaction times, improve yields, and lead to cleaner reaction profiles. powertechjournal.comnanobioletters.com
A comparative overview of potential sustainable approaches is presented below.
| Methodology | Principle | Potential Advantages for Synthesis |
| Multicomponent Reactions | Combines three or more reactants in a single operation. | Increased efficiency, reduced waste, rapid library generation. acs.org |
| Biocatalysis | Utilizes enzymes or whole organisms as catalysts. | High selectivity, mild reaction conditions, use of renewable resources. powertechjournal.com |
| Microwave-Assisted Synthesis | Uses microwave energy for rapid, localized heating. | Drastically reduced reaction times, improved yields, enhanced purity. powertechjournal.com |
| Solvent-Free Reactions | Conducts reactions in the absence of a solvent. | Reduced environmental impact, simplified workup, lower costs. nih.gov |
Advanced Mechanistic Insights into Chemical Reactivity and Selectivity
A deeper understanding of the chemical reactivity of this compound is crucial for its effective use as a synthetic intermediate. The pyrimidine ring is inherently electron-deficient, particularly at the 2, 4, and 6 positions, due to the electron-withdrawing nature of the two nitrogen atoms. numberanalytics.comscialert.net This property governs its susceptibility to nucleophilic attack and its behavior in various chemical transformations.
Future research should aim to provide detailed mechanistic insights by:
Kinetic and Spectroscopic Studies: Performing kinetic analysis of reactions involving the amino group or the acetate (B1210297) moiety can elucidate reaction pathways and transition states. In-situ spectroscopic monitoring could help identify reactive intermediates.
Isotopic Labeling: Using isotopically labeled starting materials can trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.
Computational Design and Prediction of New Derivatives with Tunable Properties
Computational chemistry offers powerful tools for the rational design of new molecules and the prediction of their properties, thereby accelerating the discovery process. mdpi.com For this compound, computational methods can be employed to explore a vast chemical space of potential derivatives with tailored characteristics.
Future computational studies are expected to focus on:
Density Functional Theory (DFT): DFT calculations can be used to determine the electronic structure, molecular orbital energies (such as HOMO and LUMO), and molecular electrostatic potential of the molecule. nih.gov This information provides fundamental insights into its reactivity and potential interaction sites.
Quantitative Structure-Activity Relationship (QSAR): By developing 3D-QSAR models, researchers can establish a statistical correlation between the structural features of a series of derivatives and their chemical or biological properties. mdpi.com This allows for the predictive design of new compounds with enhanced characteristics.
Molecular Docking: In the context of medicinal chemistry, molecular docking simulations can predict the binding modes and affinities of derivatives with biological targets like enzymes or receptors. tandfonline.comdovepress.com This is instrumental in designing new potential therapeutic agents.
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Electronic structure calculation. | Reactivity indices, bond dissociation energies, electrostatic potential. nih.govhgxx.org |
| 3D-QSAR | Correlates molecular structure with activity. | Prediction of biological activity or chemical properties for novel derivatives. mdpi.com |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules. | Conformational stability, binding free energies, dynamic behavior in solution. tandfonline.com |
| ADME Prediction | In silico prediction of pharmacokinetic properties. | Absorption, Distribution, Metabolism, and Excretion profiles. mdpi.com |
Expansion of Synthetic Utility towards Complex Molecular Architectures
Functionalized 2-aminopyrimidines are valuable building blocks in organic synthesis, serving as key intermediates for the construction of more elaborate molecular frameworks. nih.goviaea.org The unique combination of a nucleophilic amino group and a modifiable methyl acetate side chain makes this compound a versatile scaffold for creating molecular diversity.
Future research will likely explore its utility in:
Fused Heterocyclic Systems: The amino group and the adjacent ring nitrogen can participate in cyclization reactions with appropriate bifunctional reagents to construct fused ring systems, such as imidazopyrimidines or triazolopyrimidines. nih.gov These fused systems are common cores in many biologically active molecules.
Cross-Coupling Reactions: The pyrimidine ring can be functionalized further through modern cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other groups to build molecular complexity.
Platform for Diversity-Oriented Synthesis (DOS): Using the compound as a starting point, divergent synthetic pathways can be designed to rapidly generate a library of structurally diverse and complex molecules. acs.org This strategy is particularly powerful for exploring new chemical space in drug discovery. The inherent reactivity at multiple sites on the molecule facilitates the synthesis of diverse scaffolds. acs.org
Q & A
Q. Q: What are the established synthetic routes for Methyl 2-(4-aminopyrimidin-2-yl)acetate, and how do reaction conditions influence yield?
A: The synthesis typically involves condensation reactions between pyrimidine precursors and ester derivatives. Key steps include:
- Amine Protection: The 4-amino group on pyrimidine may require protection (e.g., acetyl or tert-butoxycarbonyl groups) to prevent side reactions during esterification .
- Esterification: Coupling via nucleophilic acyl substitution or Mitsunobu reactions, with catalysts like DMAP or bases such as triethylamine .
- Deprotection: Acidic or basic hydrolysis to regenerate the free amine .
Critical Factors:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) enhance reactivity but may increase by-product formation.
- Temperature: Elevated temperatures (60–80°C) improve kinetics but risk decomposition of heat-sensitive intermediates .
- Catalyst Loading: Overuse of coupling agents (e.g., DCC) can complicate purification due to urea by-products .
Advanced Synthesis Troubleshooting
Q. Q: How can researchers address low yields or impurities during the coupling step of this compound synthesis?
A: Common challenges and solutions include:
- By-Product Formation: Use scavengers (e.g., polymer-bound triphenylphosphine) to remove unreacted reagents .
- Incomplete Coupling: Monitor reaction progress via thin-layer chromatography (TLC) or in-situ FTIR to track ester bond formation .
- Optimization via DOE: Employ a Design of Experiments (DOE) approach to test variables (molar ratios, solvent polarity) systematically. For example, reactive distillation models (used in methyl acetate production) can guide kinetic parameter optimization .
Example Workflow:
Screen catalysts (e.g., HOBt vs. HOAt) to enhance coupling efficiency.
Use HPLC-MS to identify impurities (e.g., unreacted pyrimidine or ester precursors) .
Analytical Techniques (Basic)
Q. Q: What analytical methods are recommended for purity assessment and structural confirmation of this compound?
A:
- Purity Analysis:
- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection at 254 nm; mobile phases often combine acetonitrile and ammonium acetate buffer (pH 4.5) .
- Mass Spectrometry (MS): ESI-MS in positive ion mode to confirm molecular ion peaks ([M+H]+) .
- Structural Confirmation:
Data Interpretation (Advanced)
Q. Q: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragments)?
A:
- Unexpected NMR Shifts:
- Tautomeric Effects: The 4-aminopyrimidine moiety may exhibit tautomerism, altering chemical shifts. Compare experimental data with computational predictions (DFT calculations) .
- Solvent Artifacts: Deuterated solvents (e.g., DMSO-d6) can interact with the amine group, causing peak broadening; confirm with COSY or HSQC .
- MS Fragmentation Anomalies:
- In-Source Decay: High ESI voltages may fragment labile ester bonds; reduce voltage or use softer ionization (APCI) .
Case Study:
A discrepancy in pyrimidine proton integration (e.g., 1H NMR showing 3 aromatic protons instead of 2) may indicate incomplete deprotection or oxidation. Verify via 2D NMR (NOESY) to assess spatial proximity between protons .
Safety and Handling
Q. Q: What safety protocols are critical when handling this compound in laboratory settings?
A:
- Hazard Mitigation:
- Waste Disposal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
